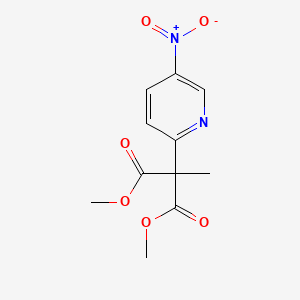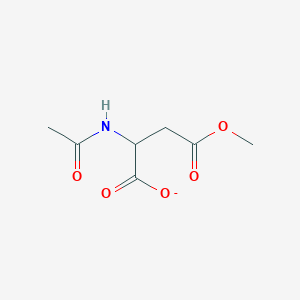![molecular formula C26H22N4O3 B2800057 N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251601-63-4](/img/no-structure.png)
N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Research into similar pyrazoloquinoline derivatives has shown that these compounds possess significant biological activities. For example, novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties, indicating potential applications in developing new antimicrobial agents (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006). Similarly, carboxamide derivatives of benzo[b][1,6]naphthyridines were studied for their cytotoxic activity, suggesting use in cancer research (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Drug Design and Pharmacological Potential
The structural complexity and versatility of pyrazoloquinoline derivatives make them valuable in drug design and discovery. Novel inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, utilizing similar quinoline carboxamides, have been identified, showcasing the role of these compounds in investigating therapeutic avenues for diseases involving DNA damage response pathways (Degorce, Barlaam, Cadogan, Dishington, Ducray, Glossop, Hassall, Lach, Lau, McGuire, Nowak, Ouvry, Pike, & Thomason, 2016).
Antifungal and Antimicrobial Activities
The antifungal and antimicrobial activities of pyrazoloquinoline derivatives have been a focus of research, highlighting their potential in addressing infectious diseases. The design and synthesis of novel derivatives with potent antifungal activity against various fungal strains have been reported, underscoring the importance of these compounds in developing new antifungal therapies (Yuan, Jing, Su, Xin, Zhang, Cong, Lin, Guo, & Chun, 2011).
Mechanistic Studies and Molecular Interactions
Studies on polymorphic modifications of similar compounds have revealed insights into their crystal structures and molecular interactions, which are crucial for understanding their stability, solubility, and bioavailability. These investigations contribute to the optimization of drug formulations and the development of materials with desired physical properties (Shishkina, Levandovskiy, Ukrainets, Sidorenko, Grinevich, & Yanchuk, 2018).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide involves the condensation of 4-methoxybenzaldehyde with p-toluidine to form N-(4-methoxybenzyl)-p-toluidine, which is then reacted with ethyl acetoacetate to form 3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxylic acid ethyl ester. The resulting ester is then hydrolyzed to form the carboxylic acid, which is then coupled with amine to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "p-toluidine", "ethyl acetoacetate", "sodium hydroxide", "hydrochloric acid", "ammonium chloride", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with p-toluidine in the presence of sodium hydroxide to form N-(4-methoxybenzyl)-p-toluidine.", "Step 2: Reaction of N-(4-methoxybenzyl)-p-toluidine with ethyl acetoacetate in the presence of ammonium chloride to form 3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxylic acid ethyl ester.", "Step 3: Hydrolysis of the ester using hydrochloric acid to form the carboxylic acid.", "Step 4: Coupling of the carboxylic acid with amine to form the final product, N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide." ] } | |
CAS RN |
1251601-63-4 |
Product Name |
N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide |
Molecular Formula |
C26H22N4O3 |
Molecular Weight |
438.487 |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H22N4O3/c1-16-3-8-19(9-4-16)30-26(32)22-15-27-23-12-7-18(13-21(23)24(22)29-30)25(31)28-14-17-5-10-20(33-2)11-6-17/h3-13,15,29H,14H2,1-2H3,(H,28,31) |
InChI Key |
IDNFCGPKCWFMHH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=C(C=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)butanamide](/img/structure/B2799978.png)

![2-Chloro-1-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2799982.png)
![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2799983.png)
![N-(3,5-dimethoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2799984.png)
![5'-Bromo-7-methoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2799986.png)
![Ethyl 2-((3-(2-chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2799987.png)

![N-(2,3-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2799989.png)
![3-[(4-Chlorophenyl)methylsulfinyl]-5-(naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazole](/img/structure/B2799990.png)
![1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)ethanone](/img/structure/B2799991.png)
![N-[1-(adamantan-1-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2799994.png)
